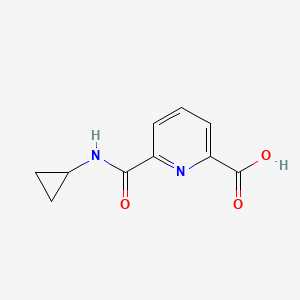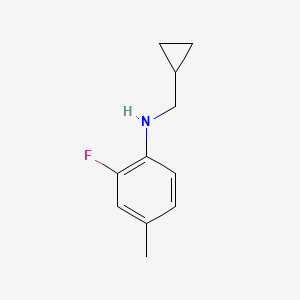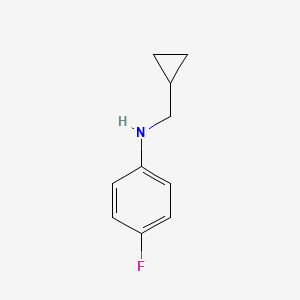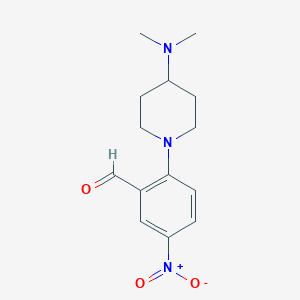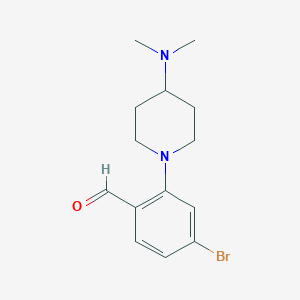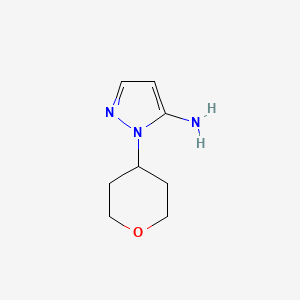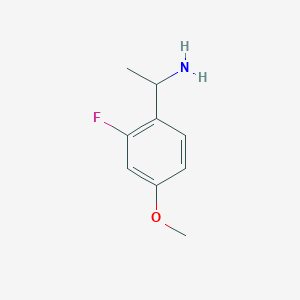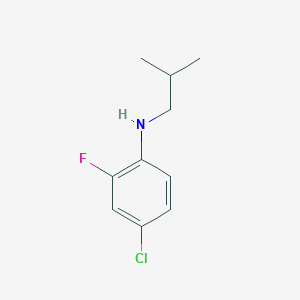
(4-Chloro-2-fluorophenyl)isobutylamine
Übersicht
Beschreibung
“(4-Chloro-2-fluorophenyl)isobutylamine” is a chemical compound with the molecular formula C10H13ClFN. It has a molecular weight of 201.67 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-fluorophenyl)isobutylamine” involves a benzene ring substituted with chlorine and fluorine atoms, and an isobutylamine group . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
“(4-Chloro-2-fluorophenyl)isobutylamine” has a predicted boiling point of 272.4±25.0 °C and a predicted density of 1.152±0.06 g/cm3. Its pKa is predicted to be 2.89±0.32 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Probes
4-chloro-2-fluoro-N-(2-methylpropyl)aniline: is utilized in the synthesis of fluorescent probes, which are crucial in chemical biology. These probes are designed to emit fluorescence upon binding to specific biomolecules, enabling the study of molecular interactions and structures. They are widely used in drug discovery, cell imaging, environmental analysis, and medical applications due to their high sensitivity and versatility .
Organic Synthesis and Medicinal Chemistry
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its benzylic position is reactive, allowing for various substitutions and modifications. This reactivity is exploited in medicinal chemistry to synthesize new drug candidates with potential therapeutic effects .
Development of Agrochemicals
In agrochemical research, 4-chloro-2-fluoro-N-(2-methylpropyl)aniline is used to create novel compounds that can act as pesticides or herbicides. The introduction of the chloro and fluoro groups can lead to the development of molecules with specific activities against a range of agricultural pests .
Material Science
This compound can be incorporated into polymers or other materials to impart specific properties, such as increased resistance to degradation or improved mechanical strength. Its inclusion in material science research paves the way for the development of advanced engineering materials .
Bioactive Substance Research
The unique structure of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline makes it a candidate for the study of bioactive substances. It can be used to understand the interaction between small molecules and biological systems, which is essential in the discovery of new bioactive compounds .
Environmental Analysis
Due to its specific chemical properties, this compound can be used as a marker or tracer in environmental analysis. It can help in tracking the distribution and degradation of chemicals in various ecosystems, contributing to the understanding of environmental pollution and its impact .
Wirkmechanismus
Target of Action
Similar compounds such as 2-fluoroaniline have been found to exert their effects primarily through 4-hydroxylation .
Mode of Action
The mode of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves interactions with its targets, leading to changes at the molecular level. The compound may undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The compound’s mode of action could also involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura cross-coupling pathway, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .
Pharmacokinetics
Similar compounds such as 2-fluoroaniline have been found to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .
Result of Action
Similar compounds such as 2-fluoroaniline have been found to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMMGOVLXBMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




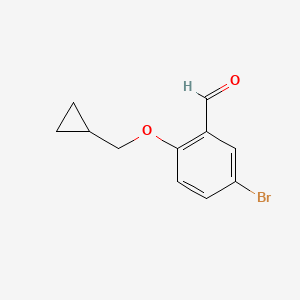
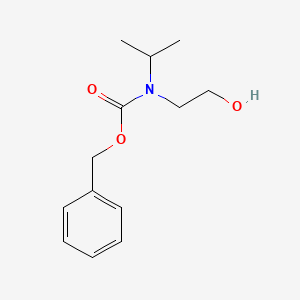
![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
